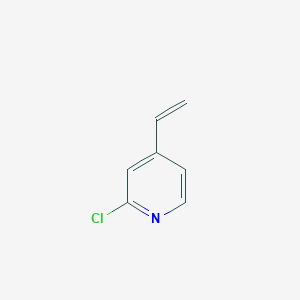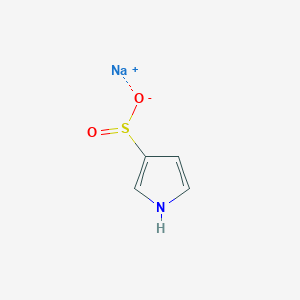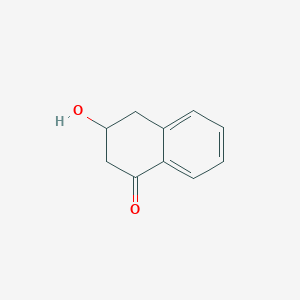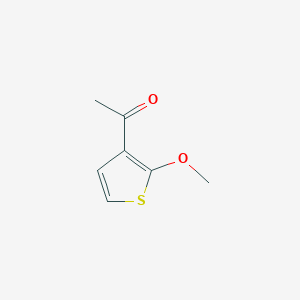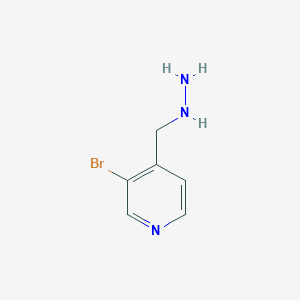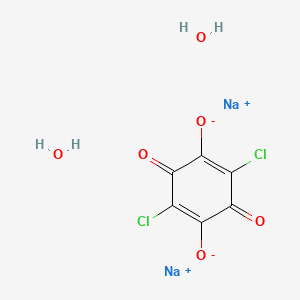
Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate is a chemical compound with the molecular formula C6Cl2Na2O4·2H2O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate typically involves the reaction of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-dione with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the dihydrate form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce various substituted benzoquinones .
Wissenschaftliche Forschungsanwendungen
Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers
Wirkmechanismus
The mechanism of action of Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating various chemical transformations. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A similar compound known for its strong oxidizing properties.
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Another related compound with similar structural features
Uniqueness
Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate is unique due to its specific reactivity and the presence of sodium ions, which influence its solubility and reactivity in aqueous solutions. This makes it distinct from other similar compounds and useful in specific applications .
Eigenschaften
Molekularformel |
C6H4Cl2Na2O6 |
|---|---|
Molekulargewicht |
288.97 g/mol |
IUPAC-Name |
disodium;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;dihydrate |
InChI |
InChI=1S/C6H2Cl2O4.2Na.2H2O/c7-1-3(9)5(11)2(8)6(12)4(1)10;;;;/h9,12H;;;2*1H2/q;2*+1;;/p-2 |
InChI-Schlüssel |
KZCKUFOBQSUQIZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


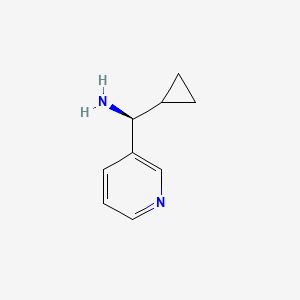

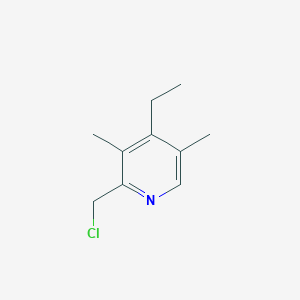


![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
